3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid
Description
3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is a heterocyclic compound featuring an isoindole core fused with a tetrahydrofuran (THF) substituent. The isoindole scaffold is characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring, with a ketone group at the 3-position and a carboxylic acid at the 4-position.
Properties
IUPAC Name |
3-oxo-2-(oxolan-2-ylmethyl)-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13-12-9(3-1-5-11(12)14(17)18)7-15(13)8-10-4-2-6-19-10/h1,3,5,10H,2,4,6-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTPYRUECQNABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780210 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multiple steps, starting with the construction of the isoindole core. One common approach is the cyclization of a suitable precursor, such as a substituted phthalic acid derivative, under specific conditions (e.g., high temperature and pressure) to form the isoindole ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures possess anticancer properties. For instance, derivatives containing furan and isoindole frameworks have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Properties : Compounds derived from isoindoles are often explored for their antimicrobial effects. The presence of the furan ring may enhance these properties, making it a candidate for further investigation in the development of antimicrobial agents .
- Neuroprotective Effects : Some studies suggest that isoindole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms involved may include antioxidant activity and modulation of neuroinflammatory pathways .
Potential Applications
Given its diverse biological activities, this compound has several potential applications:
- Pharmaceutical Development : The compound could be explored as a lead compound for developing new drugs targeting cancer or infectious diseases.
- Research Reagents : It can serve as a valuable reagent in organic synthesis and medicinal chemistry for creating novel bioactive compounds.
- Biological Studies : Its unique structure makes it suitable for investigating biochemical pathways related to cancer and microbial resistance.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer activity of several isoindole derivatives, including those similar to this compound. The results indicated that these compounds inhibited the growth of human liver carcinoma cells significantly, with IC50 values indicating potent activity at micromolar concentrations .
Case Study 2: Synthesis and Characterization
In another study focusing on the synthesis of isoindole derivatives, researchers developed a method for producing this compound using a multi-step reaction involving cyclization and functional group transformations. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism by which 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The isoindole-carboxylic acid scaffold is versatile, with modifications at the 2-position significantly altering properties. Key analogs include:
*Estimated based on substituent addition to isoindole-carboxylic acid core (C₉H₇NO₃). †Calculated using atomic masses: C(12.01), H(1.01), N(14.01), O(16.00).
Key Observations:
- Polarity and Solubility: The THF-substituted target compound likely exhibits greater polarity than the phenyl or isobutyl analogs due to the ether oxygen, which can act as a hydrogen-bond acceptor. This may improve aqueous solubility compared to the phenyl variant .
- The THF moiety in the target compound could enhance binding to polar enzyme pockets.
- Safety Profiles: Isobutyl-substituted analogs carry irritancy risks (R36/R43), whereas THF and pyran derivatives may have distinct toxicity profiles due to metabolic stability of cyclic ethers .
Functional Group Variations
- Thiazolidinone Derivatives: Compounds like (3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one (CAS 313966-21-1) replace the isoindole core with a thiazolidinone ring, introducing sulfur atoms.
- Tetrahydroindole Analogs: 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CymitQuimica) features a saturated indole ring, reducing aromaticity and possibly increasing conformational flexibility for protein interactions .
Hydrogen-Bonding and Crystallography
The carboxylic acid group in all analogs facilitates hydrogen-bonding networks, critical for crystal packing and supramolecular assembly. SHELX programs (e.g., SHELXL) are widely used for refining such structures, emphasizing the importance of accurate crystallographic data for property prediction .
Biological Activity
3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS Number: 831203-49-7) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C14H15NO4
- Molecular Weight : 261.28 g/mol
- Structure : The compound features a fused isoindole structure with a tetrahydrofuran moiety, which may influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The structure-activity relationship (SAR) indicates that modifications in the isoindole core can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Oxo... | MCF-7 | 1.61 | Induction of apoptosis |
| 3-Oxo... | A549 | 1.98 | Inhibition of cell proliferation |
Antiviral Properties
The compound has also been evaluated for antiviral activity. Preliminary results suggest it may inhibit viral replication, particularly in RNA viruses, although specific mechanisms remain to be fully elucidated. The presence of the tetrahydrofuran ring is thought to play a crucial role in enhancing binding affinity to viral proteins .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound exhibits anti-inflammatory effects. Studies indicate it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study conducted on various derivatives of isoindole compounds demonstrated that those containing the tetrahydrofuran moiety exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-modified counterparts. The mechanism was attributed to increased apoptosis rates and cell cycle arrest at the G1 phase.
-
Antiviral Screening :
- In vitro assays showed that derivatives of this compound inhibited the replication of Dengue virus with an EC50 value significantly lower than standard antiviral agents. Further molecular docking studies suggested strong interactions with viral envelope proteins.
-
Inflammation Model :
- In a murine model of acute inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid and its analogs?
- Methodology : A common approach involves condensation reactions between substituted indole-2-carboxylic acids and tetrahydrofuran derivatives. For example, refluxing 3-formyl-indole-2-carboxylic acid with tetrahydrofuran-2-ylmethylamine in acetic acid with sodium acetate as a catalyst (3–5 hours) yields crystalline intermediates, which are purified via recrystallization from DMF/acetic acid mixtures . Adjusting equivalents of reactants (e.g., 1.1:1 molar ratio of aldehyde to amine) and reaction time optimizes yield.
Q. How can researchers verify the purity and structural identity of this compound?
- Methodology : Combine analytical techniques:
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH stretches for isoindole).
- NMR : Assign protons in the tetrahydrofuran and isoindole moieties (e.g., δ 4.5–5.0 ppm for furan methylene protons) .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodology : Polar aprotic solvents like DMF or acetic acid are preferred due to the compound’s low solubility in non-polar solvents. A DMF/acetic acid (1:1 v/v) mixture achieves high-purity crystals by slow evaporation at 4°C .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) for carboxylic acid dimers or S(6) for isoindole-furan interactions. This clarifies packing patterns and validates DFT-calculated hydrogen-bond energies .
Q. What strategies address contradictory spectroscopic data (e.g., unexpected downfield shifts in ¹³C NMR)?
- Methodology :
- Variable Temperature NMR : Assess dynamic effects (e.g., tautomerism in the isoindole ring).
- DEPT-135/HSQC : Assign quaternary carbons and differentiate between isomers.
- Computational Modeling : Compare experimental shifts with DFT (B3LYP/6-311+G(d,p))-predicted values to identify conformational outliers .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (0.1–0.3 equiv NaOAc), and solvent polarity (acetic acid vs. EtOH/H₂O).
- LC-MS Monitoring : Track intermediate formation (e.g., imine or enamine adducts) to identify kinetic vs. thermodynamic control pathways .
Q. What computational tools predict the compound’s pharmacokinetic properties for biological studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
